molecular formula C6H5FN4 B13012876 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine

Katalognummer: B13012876
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: SOMFPIUNPUUXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Vorbereitungsmethoden

The synthesis of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Analyse Chemischer Reaktionen

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the fluorine atom or other substituents on the ring are replaced by different groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological and photophysical properties that make it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C6H5FN4

Molekulargewicht

152.13 g/mol

IUPAC-Name

2-fluoropyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C6H5FN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2

InChI-Schlüssel

SOMFPIUNPUUXML-UHFFFAOYSA-N

Kanonische SMILES

C1=C2N=CC(=CN2N=C1F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.